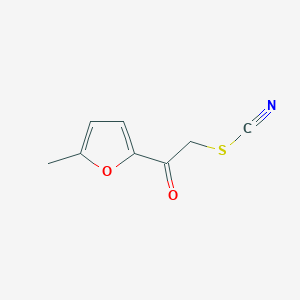

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate

Overview

Description

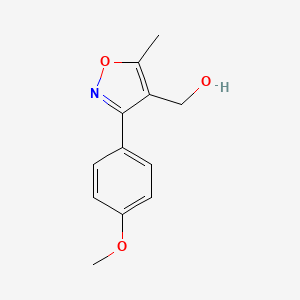

The compound 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate is a functionalized molecule that can be derived from furyl-containing precursors. Although the specific compound is not directly mentioned in the provided papers, the research does cover related furyl compounds and their properties, which can provide insights into the synthesis, structure, and reactivity of similar molecules.

Synthesis Analysis

The synthesis of furyl derivatives is of significant interest due to their potential applications. For instance, a base-promoted S-H insertion reaction of conjugated enynones with thiophenols or thiols has been developed to construct diverse functionalized (2-furyl)methylthioether derivatives . This method is notable for its high atom economy and broad substrate scope, which could potentially be applied to the synthesis of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furyl-containing compounds can be complex and exhibit interesting features. For example, the crystal structure of a related compound, 1-(4-methoxyphenyl)-2-(2-thienyl)-5-(5-tricyanoethenyl-2-furyl)pyrrole, shows a nearly flat π-system and an anti-conformation between the pyrrole and furan rings . These structural details are crucial as they can influence the physical properties and reactivity of the molecule. The molecular structure of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate would likely exhibit similar conjugation and planarity, affecting its chemical behavior.

Chemical Reactions Analysis

Furyl compounds participate in various chemical reactions due to their reactive sites. The synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, demonstrates the versatility of furyl derivatives in forming heterocyclic compounds with biological activity . Similarly, 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate could potentially undergo reactions that exploit its furyl moiety and thiocyanate group, leading to a range of applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl derivatives can be influenced by their molecular structure. For instance, the greenish metallic luster of crystals formed from furyl pyrroles is a result of their solid-state UV–vis–NIR absorption spectra . The conformational analysis of β-thioderivatives of 1-(2'-furyl)ethanol and their O-methyl derivatives has been established using 1H-NMR data, which could provide insights into the conformational preferences of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate . Additionally, the mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles offers a method for identifying the fragmentation patterns of furyl compounds, which could be relevant for the analysis of 2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate .

Scientific Research Applications

Thiocyanation and Halogenation Reactions

Thiocyanation and halogenation are critical reactions in organic synthesis, offering pathways to synthesize derivatives with potential applications in material science and pharmacology. Saldabol, Popelis, and Slavinska (2002) discussed the bromination and thiocyanation of 2-substituted 4-(2-furyl)thiazoles, highlighting the directed formation of bromo-substituted derivatives and the thermodynamically controlled process involved in their synthesis (Saldabol, Popelis, & Slavinska, 2002).

Reactions with Chloromethyl Derivatives

Pevzner and Ponyaev (2017) investigated the reaction of chloromethyl derivatives of ethyl 3-furyl-3-(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate, leading to a mixture of thiocyanates and isothiocyanates. This study presents a method for introducing thiocyanate groups into furyl-containing compounds, potentially useful in developing novel materials or pharmaceuticals (Pevzner & Ponyaev, 2017).

Curtius Reaction Applications

The Curtius reaction, involving the rearrangement of acyl azides to isocyanates followed by further reactions, has been utilized to modify furyl-containing compounds. Pevzner (2011) described the selective hydrolysis and subsequent conversion of methyl (diethoxyphosphorylmethyl)furoates into furoyl azides and their rearrangement into isocyanates and urethanes, illustrating the versatility of furyl compounds in synthetic organic chemistry (Pevzner, 2011).

Synthesis of Pyrazolines

Kabli et al. (2010) focused on synthesizing furyl and thienyl substituted pyrazolines from furyl and thienyl chalcones, demonstrating the heterocyclic compounds' potential in developing new chemical entities with diverse applications (Kabli et al., 2010).

Electrochemical Studies

Landman et al. (2014) explored the electrochemical behavior of novel Fischer carbene complexes with furyl substitutions, providing insights into the electronic properties and potential applications of furyl-containing compounds in catalysis and material science (Landman et al., 2014).

properties

IUPAC Name |

[2-(5-methylfuran-2-yl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-6-2-3-8(11-6)7(10)4-12-5-9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUPYEFGIRFBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CSC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-2-furyl)-2-oxoethyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)

![1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B3022422.png)

![2-[(2-Methoxyphenyl)methyl]azepane](/img/structure/B3022430.png)

![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)

![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)